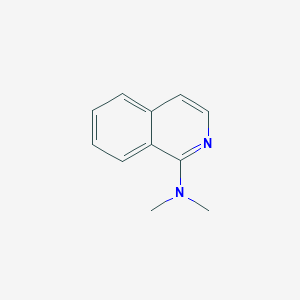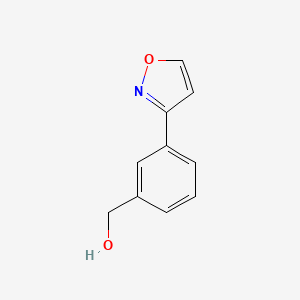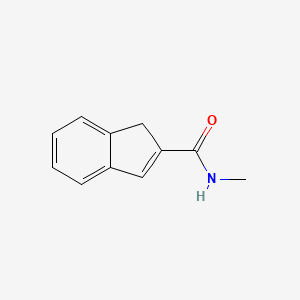![molecular formula C8H12N2O2 B11916646 1-(7-(Hydroxyimino)-5-azaspiro[2.4]heptan-5-yl)ethanone](/img/structure/B11916646.png)
1-(7-(Hydroxyimino)-5-azaspiro[2.4]heptan-5-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(7-(Hydroxyimino)-5-azaspiro[24]heptan-5-yl)ethanone is a complex organic compound featuring a spirocyclic structure with a hydroxyimino group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(7-(Hydroxyimino)-5-azaspiro[2.4]heptan-5-yl)ethanone typically involves the formation of the spirocyclic core followed by the introduction of the hydroxyimino group. One common method involves the reaction of a suitable ketone with hydroxylamine under acidic or basic conditions to form the oxime. The spirocyclic core can be constructed through cyclization reactions involving appropriate precursors.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(7-(Hydroxyimino)-5-azaspiro[2.4]heptan-5-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or hydroxylamines.
Substitution: The spirocyclic core can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may vary depending on the specific substitution reaction, but common reagents include halogens, acids, or bases.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro compounds, while reduction may yield amines.
Scientific Research Applications
1-(7-(Hydroxyimino)-5-azaspiro[2.4]heptan-5-yl)ethanone has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(7-(Hydroxyimino)-5-azaspiro[2.4]heptan-5-yl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The hydroxyimino group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s biological activity. The spirocyclic structure may also play a role in its binding affinity and specificity.
Comparison with Similar Compounds
Thiazoles: Compounds with a five-membered ring containing sulfur and nitrogen atoms.
Oxazoles: Compounds with a five-membered ring containing oxygen and nitrogen atoms.
Imidazoles: Compounds with a five-membered ring containing two nitrogen atoms.
Uniqueness: 1-(7-(Hydroxyimino)-5-azaspiro[2.4]heptan-5-yl)ethanone is unique due to its spirocyclic structure and the presence of the hydroxyimino group. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C8H12N2O2 |
|---|---|
Molecular Weight |
168.19 g/mol |
IUPAC Name |
1-[(7Z)-7-hydroxyimino-5-azaspiro[2.4]heptan-5-yl]ethanone |
InChI |
InChI=1S/C8H12N2O2/c1-6(11)10-4-7(9-12)8(5-10)2-3-8/h12H,2-5H2,1H3/b9-7+ |
InChI Key |
KPMJIKXHPGBZRS-VQHVLOKHSA-N |
Isomeric SMILES |
CC(=O)N1C/C(=N\O)/C2(C1)CC2 |
Canonical SMILES |
CC(=O)N1CC(=NO)C2(C1)CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B11916574.png)

![(5-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-2-yl)methanamine](/img/structure/B11916581.png)


![3-Methyl-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B11916593.png)







